molecular formula C7I4O4S B167403 Tetraiodo-2-sulfobenzoic Anhydride CAS No. 1745-83-1

Tetraiodo-2-sulfobenzoic Anhydride

Cat. No. B167403
CAS RN: 1745-83-1
M. Wt: 687.76 g/mol
InChI Key: UQDQTEHMZFWZSX-UHFFFAOYSA-N
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Description

Tetraiodo-2-sulfobenzoic Anhydride is a chemical compound with the CAS Number: 1745-83-1 . It has a molecular weight of 687.76 and its IUPAC name is 4,5,6,7-tetraiodo-3H-2,1-benzoxathiol-3-one 1,1-dioxide . It appears as a light yellow to yellow powder or crystal .


Molecular Structure Analysis

The InChI code for Tetraiodo-2-sulfobenzoic Anhydride is 1S/C7I4O4S/c8-2-1-6(5(11)4(10)3(2)9)16(13,14)15-7(1)12 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

Tetraiodo-2-sulfobenzoic Anhydride is a solid at 20 degrees Celsius . It should be stored under inert gas and is sensitive to moisture .

Scientific Research Applications

Enantioselective Synthesis

Tetraiodo-2-sulfobenzoic Anhydride is utilized in the enantioselective synthesis of complex molecules. For example, its role in the sulfonylation of 1H-tetrazoles, leading to α-azo rhodium(II) carbenoid species, demonstrates its utility in generating 3,5-diaryl-2-pyrazolines with high enantioselectivity, showcasing its importance in organic synthesis and potential pharmaceutical applications (Nakamuro et al., 2018).

Sulfonic Acid Derivatives Synthesis

The compound's reactivity with N-Boc-protected α-amino alcohols to yield zwitterionic esters and subsequent transformations into sulfonic acid derivatives highlights its versatility in creating diverse chemical structures. This reactivity profile is instrumental in synthesizing libraries of sulfonic acid compounds with potential for various applications, from catalysis to materials science (Robinson et al., 2004).

Modification of Polymers

In materials science, Tetraiodo-2-sulfobenzoic Anhydride has been applied to modify polysulfones, attaching sulfonated phenyl groups to create membranes with promising proton conductivity for fuel cells. This demonstrates its potential in enhancing the performance of materials for energy applications (Lafitte et al., 2002).

Supramolecular Chemistry

Its use in creating hosts for anion binding, as in the case of calixarene-based structures, underscores its significance in supramolecular chemistry. The ability to bind anions selectively opens up possibilities for its use in sensing, separation processes, and understanding fundamental anion-host interactions (Pinter et al., 2011).

Organic and Organometallic Synthesis

Research on its reactions with trimethylsilyl phosphites to generate phosphonates and diphosphonates further illustrates its utility in organic and organometallic synthesis, providing pathways to compounds with potential applications ranging from pharmaceuticals to materials science (Prishchenko et al., 2012).

Safety And Hazards

Tetraiodo-2-sulfobenzoic Anhydride is classified as dangerous . It can cause severe skin burns and eye damage . Precautions should be taken while handling it, including not breathing dusts or mists, washing skin thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection . If swallowed, one should rinse the mouth and not induce vomiting .

properties

IUPAC Name

4,5,6,7-tetraiodo-1,1-dioxo-2,1λ6-benzoxathiol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7I4O4S/c8-2-1-6(5(11)4(10)3(2)9)16(13,14)15-7(1)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDQTEHMZFWZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1I)I)I)I)S(=O)(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7I4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraiodo-2-sulfobenzoic Anhydride

CAS RN

1745-83-1
Record name Tetraiodo-2-sulfobenzoic Anhydride
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